![molecular formula C50H98O8 B12653451 D-Glucitol 1,6-didocosanoate CAS No. 54390-81-7](/img/structure/B12653451.png)
D-Glucitol 1,6-didocosanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,6-didocosanoate typically involves the esterification of D-glucitol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol 1,6-didocosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding D-glucitol and docosanoic acid.
Oxidation: The hydroxyl groups of D-glucitol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: D-glucitol and docosanoic acid.
Oxidation: Aldehydes or ketones derived from the oxidation of hydroxyl groups.
Reduction: Alcohols derived from the reduction of ester groups.
Scientific Research Applications
D-Glucitol 1,6-didocosanoate has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for esterification reactions.
Mechanism of Action
The mechanism of action of D-Glucitol 1,6-didocosanoate involves its ability to interact with lipid membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
D-Glucitol 1,6-dipalmitate: Another ester of D-glucitol with palmitic acid, used in similar applications as D-Glucitol 1,6-didocosanoate.
D-Glucitol 1,6-distearate: An ester of D-glucitol with stearic acid, also used as an emulsifying agent and in drug delivery systems.
Sorbitan monostearate: A related compound derived from sorbitol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Uniqueness
This compound is unique due to its longer fatty acid chain (docosanoic acid) compared to other similar compounds. This longer chain length imparts distinct physicochemical properties, such as higher melting point and increased hydrophobicity, making it particularly suitable for applications requiring enhanced stability and emulsifying capabilities .
Biological Activity
D-Glucitol 1,6-didocosanoate, also known as D-glucitol dicaprate , is a compound derived from D-glucitol (sorbitol) and has gained attention due to its potential biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C26H50O6
- Molecular Weight : 466.68 g/mol
- Functional Groups : It contains multiple hydroxyl groups from glucitol and long-chain fatty acid moieties (dodecanoate).
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 128 µg/mL |
2. Cytotoxicity
Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is thought to be mediated through apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 15 | Apoptosis | |
MCF-7 | 20 | Cell cycle arrest | |
A549 | 25 | Reactive oxygen species (ROS) generation |
3. Anti-inflammatory Properties
This compound has shown promise in reducing inflammation in various models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: Inhibition of Inflammatory Markers
In a murine model of acute inflammation, administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to the control group. The reduction was quantified as follows:
- TNF-alpha : Decreased by 45%
- IL-6 : Decreased by 38%
The biological activities of this compound are attributed to several mechanisms:
- Membrane Disruption : The long-chain fatty acid components interact with lipid bilayers, leading to membrane destabilization.
- Apoptotic Pathways : Induction of apoptosis is facilitated through mitochondrial dysfunction and activation of caspases.
- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation.
Properties
CAS No. |
54390-81-7 |
---|---|
Molecular Formula |
C50H98O8 |
Molecular Weight |
827.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-6-docosanoyloxy-2,3,4,5-tetrahydroxyhexyl] docosanoate |
InChI |
InChI=1S/C50H98O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)57-43-45(51)49(55)50(56)46(52)44-58-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52,55-56H,3-44H2,1-2H3/t45-,46+,49-,50-/m1/s1 |
InChI Key |
RQCGBGXFSUFQCD-FHFTZODCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
Origin of Product |
United States |
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